5-HT1A Receptor Binding Affinity: Lysergol vs. Clavine and Ergot Alkaloid Benchmarks
In a QSAR-driven virtual screening and experimental validation study, Lysergol exhibited a 5-HT1A binding affinity (Ki) of 2.3 nM [1]. This value is markedly lower (i.e., higher affinity) than that reported for the clinically used ergot alkaloid ergometrine (Ki = 4.64 nM) and substantially lower than ergotamine (Ki = 110 nM), indicating a significantly stronger interaction with this target [2]. While comprehensive Ki data for all clavines are not available in a single head-to-head panel, this affinity positions Lysergol as a uniquely potent 5-HT1A binder among natural ergolines.
| Evidence Dimension | 5-HT1A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 2.3 nM |
| Comparator Or Baseline | Ergometrine: 4.64 nM; Ergotamine: 110 nM |
| Quantified Difference | Lysergol has 2.0-fold higher affinity than ergometrine and 47.8-fold higher affinity than ergotamine. |
| Conditions | Radioligand binding assay using human 5-HT1A receptor expressed in CHO cells; comparator data from DrugMatrix in vitro pharmacology panel. |
Why This Matters
For researchers investigating 5-HT1A-mediated pathways, selecting Lysergol over less potent ergolines ensures lower working concentrations and reduced off-target interaction potential in functional assays.
- [1] Luo D, et al. Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. J Chem Inf Model. 2014;54(2):634–647. View Source
- [2] DrugMatrix. Ergometrine Ligand Activity Chart: 5-HT1A radioligand binding data. Guide to Pharmacology. View Source
